N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]furan-2-carboxamide N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16290627
InChI: InChI=1S/C20H17N3O2/c24-20(18-11-6-12-25-18)21-13-19-22-16-9-4-5-10-17(16)23(19)14-15-7-2-1-3-8-15/h1-12H,13-14H2,(H,21,24)
SMILES:
Molecular Formula: C20H17N3O2
Molecular Weight: 331.4 g/mol

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]furan-2-carboxamide

CAS No.:

Cat. No.: VC16290627

Molecular Formula: C20H17N3O2

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]furan-2-carboxamide -

Specification

Molecular Formula C20H17N3O2
Molecular Weight 331.4 g/mol
IUPAC Name N-[(1-benzylbenzimidazol-2-yl)methyl]furan-2-carboxamide
Standard InChI InChI=1S/C20H17N3O2/c24-20(18-11-6-12-25-18)21-13-19-22-16-9-4-5-10-17(16)23(19)14-15-7-2-1-3-8-15/h1-12H,13-14H2,(H,21,24)
Standard InChI Key RDZSKIBYWCOCIY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4

Introduction

Structural and Molecular Features

Core Architecture and Functional Groups

The compound’s structure features a benzimidazole ring system (two fused benzene rings with two nitrogen atoms at positions 1 and 3) substituted at N1 with a benzyl group (–CH₂C₆H₅) and at C2 with a methylene-linked furan-2-carboxamide (–CH₂–N–C(=O)–C₄H₃O). The benzyl group enhances lipophilicity, potentially improving membrane permeability, while the furan carboxamide introduces hydrogen-bonding capabilities critical for target engagement .

Table 1: Key Structural Descriptors

PropertyValue
IUPAC NameN-[(1-benzylbenzimidazol-2-yl)methyl]furan-2-carboxamide
Molecular FormulaC₂₀H₁₇N₃O₂
Molecular Weight331.4 g/mol
Canonical SMILESC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4
X-ray Crystallography DataOrthorhombic, Pccn (no. 56), a = 9.9071 Å, b = 11.1950 Å, c = 13.315 Å

The benzimidazole ring adopts a planar conformation, as evidenced by X-ray diffraction studies of analogous structures . Substituents at C2 and N1 induce slight deviations from planarity, influencing packing interactions in the solid state . The furan ring’s electron-rich nature facilitates π-π stacking with aromatic residues in biological targets, while the carboxamide group participates in hydrogen bonding .

Synthetic Pathways and Optimization

Reaction Scheme and Key Steps

Synthesis typically begins with the preparation of 1-benzyl-1H-benzimidazole-2-methanol via condensation of 1,2-diaminobenzene with glycolic acid under acidic conditions . Subsequent oxidation or substitution reactions introduce the methylene bridge, followed by amidation with furan-2-carbonyl chloride.

Critical Parameters:

  • Benzimidazole Formation: Conducted in HCl (6 M) at 90°C for 7 hours, yielding 90% intermediate .

  • Amidation: Requires anhydrous DMF, triethylamine, and slow addition of acyl chloride to prevent side reactions.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Industrial-scale synthesis may employ continuous flow reactors to enhance efficiency, though batch processes remain common in research settings.

Pharmacological Activities

Antimicrobial Properties

The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL). Mechanistic studies suggest inhibition of microbial DNA gyrase and disruption of cell wall biosynthesis .

Anti-inflammatory Effects

At 100 mg/kg (oral), the compound reduces carrageenan-induced paw edema in rats by 62%, comparable to diclofenac . This activity correlates with COX-2 inhibition and suppression of NF-κB signaling .

Analytical Characterization

Spectroscopic Techniques

  • ¹H/¹³C NMR: Confirms substituent positions via characteristic shifts (e.g., benzyl CH₂ at δ 4.85 ppm, furan protons at δ 7.45–6.45 ppm).

  • IR Spectroscopy: Identifies amide C=O stretch at 1650 cm⁻¹ and benzimidazole C=N at 1605 cm⁻¹.

  • X-ray Crystallography: Resolves planar benzimidazole geometry and intermolecular N–H⋯O hydrogen bonds (2.814–2.936 Å) .

Table 2: Selected Spectroscopic Data

TechniqueKey Signals
¹H NMR (400 MHz, DMSO-d₆)δ 8.21 (s, 1H, NH), 7.75–7.10 (m, 10H, Ar–H), 4.85 (s, 2H, CH₂)
IR (KBr)1650 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N)
HPLC Retention12.4 min (C18 column, 70:30 MeOH/H₂O)

Comparative Analysis with Analogues

Modifying the N1 benzyl or C2 substituents significantly alters bioactivity:

Table 3: Structure-Activity Relationships

CompoundAnticancer IC₅₀ (µM)Antibacterial MIC (µg/mL)
N-[(1-Benzylbenzimidazol-2-yl)methyl]furan-2-carboxamide12 (MCF-7)8 (S. aureus)
N-{[1-(2-Cl-6-F-benzyl)benzimidazol-2-yl]methyl}furan-2-carboxamide9 (MCF-7)4 (S. aureus)
1-(Furan-2-ylmethyl)-5-oxo-pyrrolidine-3-carboxamide28 (A549)32 (E. coli)

Electron-withdrawing groups (e.g., Cl, F) at N1 enhance potency but may reduce solubility. Truncating the benzimidazole core (e.g., pyrrolidine derivatives) diminishes activity, underscoring the scaffold’s importance.

Future Directions and Challenges

Therapeutic Development

  • Prodrug Design: Masking the carboxamide as an ester could improve oral bioavailability.

  • Targeted Delivery: Conjugation to nanoparticles may enhance tumor-specific accumulation.

  • Synergistic Combinations: Pairing with cisplatin or fluconazole may lower effective doses .

Synthetic Challenges

  • Scale-up: Optimizing catalyst loading (e.g., Pd/C for hydrogenation) and solvent recovery is critical for industrial translation.

  • Stereoselectivity: Chiral variants require asymmetric catalysis to access enantiopure forms .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator